N,3,5-trimethoxy-N,4-dimethylbenzamide
Description
N,3,5-Trimethoxy-N,4-dimethylbenzamide (systematic name: 3,5-dimethoxy-4-methyl-N,N-dimethylbenzamide) is a benzamide derivative featuring methoxy groups at the 3- and 5-positions, a methyl group at the 4-position of the benzene ring, and dimethyl substitution on the amide nitrogen. Its molecular formula is C₁₂H₁₇NO₃ (monoisotopic mass: 235.121 Da). The compound is synthesized via condensation of 3,5-dimethoxy-4-methylbenzoyl chloride with dimethylamine, followed by purification . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 6.53 (s, 1H, aromatic), 6.48 (s, 2H, aromatic), 3.80 (s, 6H, OCH₃), 3.10 (s, 3H, NCH₃), 2.98 (s, 3H, NCH₃) .
- ¹³C NMR: δ 171.2 (C=O), 160.6 (C-OCH₃), 138.1 (C-CH₃), 104.7–101.4 (aromatic carbons), 55.3 (OCH₃), 39.7 and 35.1 (NCH₃) .
The dimethylamide group enhances solubility in organic solvents, while the methoxy and methyl substituents modulate electronic and steric properties, making it a candidate for pharmaceutical intermediates.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N,3,5-trimethoxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C12H17NO4/c1-8-10(15-3)6-9(7-11(8)16-4)12(14)13(2)17-5/h6-7H,1-5H3 |
InChI Key |
MHXDOJCWECZPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of N,3,5-Trimethoxy-N,4-Dimethylbenzamide and Related Compounds
Substituent Effects on Reactivity and Function
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound donate electrons via resonance, stabilizing the aromatic ring and reducing electrophilic substitution rates compared to nitro-substituted analogs (e.g., ’s compound) .
- Amide Nitrogen Substitution: Dimethylamide (N(CH₃)₂) in the target compound improves solubility in nonpolar solvents, whereas N-(4-bromophenyl) () introduces halogen bonding for crystal engineering . N,O-bidentate groups () enable metal coordination, a feature absent in the target compound .
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